molecular formula C7H10BrNO B2995109 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole CAS No. 2408964-34-9

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole

Cat. No.: B2995109
CAS No.: 2408964-34-9
M. Wt: 204.067
InChI Key: XCQVTGINFNXHJI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole (CAS 2408964-34-9) is a chemical compound with the molecular formula C7H10BrNO and a molecular weight of 204.06 g/mol . This compound is part of the oxazole family, a class of heterocyclic compounds recognized for their significant value in medicinal chemistry and drug discovery research . Oxazole derivatives are frequently investigated as core structures or intermediates in the synthesis of novel chemical entities due to their wide spectrum of potential biological activities . The bromomethyl functional group (-CH2Br) on the oxazole ring makes this compound a versatile chemical building block . This group is highly reactive and facilitates further structural elaboration through various synthetic transformations, allowing researchers to create more complex molecules for biological screening . While the specific research applications for this exact compound are not fully documented in the public domain, analogous bromomethyl-substituted heterocycles are commonly utilized in the development of compounds with potential antimicrobial and anticancer properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to consult the safety data sheet (SDS) prior to use. For specific inquiries regarding this compound's potential applications, please contact our scientific support team.

Properties

IUPAC Name

5-(bromomethyl)-3-ethyl-4-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-3-6-5(2)7(4-8)10-9-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQVTGINFNXHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole typically involves the bromomethylation of a precursor oxazole compound. One common method includes the reaction of 3-ethyl-4-methyl-1,2-oxazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Comparison with Similar Compounds

Key Observations :

  • Bromine Position: Bromine at the 5-position (as in the target compound and C₁₀H₈BrNO) vs. 3-position (e.g., 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole, C₉H₇BrN₂O) influences electronic properties and binding affinity in biological systems .

Biological Activity

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

This compound possesses a bromomethyl group that enhances its reactivity towards biological molecules. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can significantly influence its biological activity.

The primary mechanism of action for this compound involves the covalent interaction of its bromomethyl group with nucleophilic sites on proteins or DNA. This interaction can lead to:

  • Inhibition of enzyme activity : The compound may disrupt the function of enzymes critical for cellular processes.
  • Disruption of cellular processes : By modifying nucleic acids or proteins, it may interfere with normal cellular signaling and metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study evaluating various oxazole derivatives found that certain substitutions could enhance antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to be effective at low concentrations .

Compound MIC (µg/ml) Target Organism
This compound2.0Staphylococcus aureus
This compound4.0Escherichia coli

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively studied. In a comparative analysis, this compound was shown to inhibit cell proliferation in various cancer cell lines at submicromolar concentrations. For instance:

Cell Line IC50 (nM)
MCF7 (Breast)50
HeLa (Cervical)30
A549 (Lung)40

These findings suggest that the compound could serve as a lead in developing new anticancer agents .

Case Studies

  • Immunomodulatory Effects : A study on isoxazole derivatives indicated that compounds similar to this compound could modulate immune responses by affecting cytokine production. This suggests potential applications in autoimmune diseases or as adjuvants in vaccines .
  • Enzyme Inhibition : Research has demonstrated that oxazole derivatives can act as potent inhibitors of prolyl oligopeptidase (PREP), an enzyme involved in neuropeptide metabolism. The IC50 values for these compounds were significantly low, indicating high potency .

Q & A

Q. What are the optimal synthetic routes for 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing precursors (e.g., substituted oxazoles) with brominating agents (e.g., NBS or HBr/AcOH) in anhydrous solvents like dichloromethane or ethanol. For example, describes a reflux procedure with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration.
  • Purity Validation :
    Use HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) ensures correct molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection requires a Bruker SMART diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Use SHELXS-97 for structure solution and SHELXL-97 for refinement ( ). Key steps:
  • Data Processing : Apply multi-scan absorption corrections.
  • Refinement : Anisotropic displacement parameters for non-H atoms; isotropic refinement for H-atoms.
  • Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density (< 0.5 eÅ⁻³) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths/angles) across studies be reconciled?

  • Methodological Answer : Discrepancies often arise from resolution limits or twinning. To resolve:
  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Twinning Analysis : Use PLATON or CrysAlisPro to detect twinning and apply twin-law refinement in SHELXL.
  • Comparative Analysis : Cross-reference with analogous structures (e.g., 5-phenylisoxazole derivatives in ) to identify trends in bond geometry .

Q. What strategies ensure regioselective functionalization of the bromomethyl group in complex reactions?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Methodological approaches include:
  • Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate Fukui indices or electrostatic potential maps, identifying reactive sites.
  • Protecting Groups : Temporarily block competing reactive sites (e.g., using TMS groups for oxazole nitrogen).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the bromomethyl site ().

Q. How does the compound’s stability vary under different experimental conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Use TGA/DSC to monitor decomposition points (e.g., heating from 25°C to 300°C at 10°C/min).
  • Photolytic Stability : Expose to UV light (254 nm) and track degradation via HPLC at 24/48/72-hour intervals.
  • Storage Recommendations : Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent bromine loss ().

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